molecular formula C12H20N4O3S2 B5569511 1-(butylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide

1-(butylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide

Cat. No. B5569511
M. Wt: 332.4 g/mol
InChI Key: FZSYXUWYVXTWRJ-UHFFFAOYSA-N
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Description

  • "1-(butylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide" belongs to a class of compounds that have been studied for their potential biological activities, including antibacterial properties. This compound is a derivative of 1,3,4-thiadiazole, which is known for its relevance in medicinal chemistry due to its various pharmacological activities.

Synthesis Analysis

  • The synthesis of related compounds typically involves the formation of 1,3,4-thiadiazole derivatives, often through reactions involving piperazine or piperidine derivatives. For example, Foroumadi et al. (2005) reported the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, indicating a process that might be similar to the synthesis of the compound (Foroumadi et al., 2005).

Molecular Structure Analysis

  • The molecular structure of such compounds typically shows certain key features. For instance, Ismailova et al. (2014) studied a similar compound where the planes of different units in the molecule, such as acetamide and 1,3,4-thiadiazole, were found to be twisted, indicating a complex three-dimensional structure (Ismailova et al., 2014).

Scientific Research Applications

Synthesis and Medicinal Chemistry

Chiral Sulfinamides in Asymmetric Synthesis : The use of chiral sulfinamides, particularly tert-butanesulfinamide, has been extensively studied for the asymmetric synthesis of amines and their derivatives, leading to structurally diverse N-heterocycles. These methodologies offer access to piperidines, pyrrolidines, azetidines, and their fused derivatives, crucial for natural products and therapeutic compounds (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020, RSC Advances).

Biological Activities of Phenothiazines and Sulfonamides

Phenothiazines : Recent investigations into phenothiazines have uncovered a range of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. The structural modifications of phenothiazines have led to significant biological activities, demonstrating their potential as pharmacophoric moieties in drug discovery (K. Pluta, Beata Morak-Młodawska, M. Jeleń, 2011, European Journal of Medicinal Chemistry).

Sulfonamide Inhibitors : Sulfonamides, known for their use as bacteriostatic antibiotics, have been extensively reviewed for their therapeutic applications beyond bacterial infections. These compounds show promise in treating conditions such as cancer, glaucoma, inflammation, and Alzheimer’s disease, highlighting the diverse therapeutic potential of sulfonamide derivatives (I. Gulcin, Parham Taslimi, 2018, Expert Opinion on Therapeutic Patents).

Environmental Applications

Degradation of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals, which are precursors to perfluoroalkyl acids, have been critical in understanding their environmental fate and potential for bioaccumulation. These investigations contribute to the assessment of environmental risks associated with these persistent organic pollutants (Jinxia Liu, Sandra Mejia Avendaño, 2013, Environment International).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves predicting or suggesting further studies that could be conducted with the compound. This could include potential applications, or further investigations into its properties .

properties

IUPAC Name

1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S2/c1-2-3-8-21(18,19)16-6-4-10(5-7-16)11(17)14-12-15-13-9-20-12/h9-10H,2-8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSYXUWYVXTWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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